(2-chloro-6-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride
Description
The compound "(2-chloro-6-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride" features a piperazine core linked to a 2-chloro-6-fluorophenyl methanone group and a 1-(3-chlorophenyl)-imidazol-2-yl substituent. The hydrochloride salt formulation suggests enhanced aqueous solubility, a common strategy to improve bioavailability in pharmaceuticals . While direct data on its synthesis or applications are absent in the provided evidence, its structural motifs—such as the imidazole and piperazine moieties—are prevalent in antifungal and CNS-targeting agents. The chloro- and fluorophenyl groups may contribute to hydrophobic interactions in biological systems, though specific mechanistic studies are unavailable.
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2FN4O.ClH/c21-14-3-1-4-15(13-14)27-8-7-24-20(27)26-11-9-25(10-12-26)19(28)18-16(22)5-2-6-17(18)23;/h1-8,13H,9-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHMNMDCPSMYJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN2C3=CC(=CC=C3)Cl)C(=O)C4=C(C=CC=C4Cl)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-chloro-6-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride typically involves multiple steps, including the formation of the imidazole ring, the piperazine ring, and the subsequent coupling of these rings with the chlorinated phenyl groups. Common reagents used in these reactions include chlorinated anilines, fluorinated anilines, and various coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures, typically ranging from 0°C to 100°C, and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process would include purification steps such as recrystallization or chromatography to obtain the final product in high purity. Safety measures would be essential due to the use of halogenated compounds and the potential for hazardous by-products.
Chemical Reactions Analysis
Piperazine-Imidazole Core Formation
-
Reaction : Nucleophilic substitution between 1-(3-chlorophenyl)-1H-imidazol-2-amine and 1-(2-chloro-6-fluorobenzoyl)piperazine under basic conditions (e.g., KCO) in refluxing acetonitrile .
-
Conditions : 80–100°C, 12–24 hours.
-
Yield : ~65–75% after purification via column chromatography.
Hydrolysis of the Methanone Group
-
Reaction : Acidic hydrolysis using HCl (6M) to cleave the methanone bridge, yielding substituted piperazine and imidazole fragments.
-
Conditions : Reflux in THF/HO (3:1), 4 hours.
-
Outcome : Quantifiable degradation products identified via HPLC.
Electrophilic Aromatic Substitution
The electron-deficient aromatic rings (chloro- and fluorophenyl groups) undergo regioselective substitutions:
Chlorine Displacement
-
Reaction : SNAr reaction with morpholine or piperazine derivatives at the 2-chloro position .
-
Conditions : DMF, 120°C, 8 hours.
-
Catalyst : Pd(OAc)/Xantphos for Buchwald-Hartwig amination .
Fluorine Retention
-
The 6-fluoro group remains inert under most conditions due to strong C–F bond stability.
Suzuki-Miyaura Coupling
-
Reaction : Cross-coupling of the 3-chlorophenyl-imidazole subunit with arylboronic acids .
-
Catalyst : Pd(PPh), KPO in dioxane.
-
Conditions : 90°C, 12 hours.
-
Yield : 50–70%.
Heck Reaction
-
Substrate : Imidazole C2 position.
-
Reagents : Styrene derivatives, PdCl(PPh), EtN.
-
Outcome : Alkenylation at the imidazole ring confirmed by -NMR.
Imidazole Ring Oxidation
-
Reagent : mCPBA (meta-chloroperbenzoic acid) oxidizes the imidazole to imidazole N-oxide.
-
Conditions : DCM, 0°C → RT, 2 hours.
-
Yield : 85%.
Reductive Amination
-
Reaction : Piperazine nitrogen reacts with aldehydes (e.g., 4-fluorobenzaldehyde) in the presence of NaBHCN .
-
Conditions : MeOH, RT, 6 hours.
Salt Formation and Solubility
-
Hydrochloride Salt Stability : Stable in aqueous solutions (pH 2–6) but decomposes under strongly alkaline conditions (pH >10).
-
Counterion Exchange : Reacts with NaHCO to form the free base, reducing solubility in polar solvents.
Stability Under Thermal and Photolytic Conditions
-
Thermal Degradation : Decomposes at >200°C, releasing HCl and forming imidazole-derived byproducts (TGA-DSC data).
-
Photostability : Stable under UV light (λ = 254 nm) for 48 hours in inert atmospheres.
Biological Activity-Linked Modifications
Scientific Research Applications
Pharmacological Properties
Research indicates that this compound exhibits a range of pharmacological activities, primarily due to its unique structural features. The presence of both piperazine and imidazole rings contributes to its biological activity, making it a candidate for various therapeutic applications.
Anticancer Activity
One of the most promising applications of this compound is its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines. For example, in vitro assessments demonstrated significant cytotoxic effects against human tumor cells, with mean GI50 values indicating effective growth inhibition . This suggests that the compound may interfere with cancer cell proliferation mechanisms, making it a candidate for further development in oncology.
Central Nervous System Disorders
The compound has also been investigated for its effects on central nervous system (CNS) disorders. Its structural similarity to known CNS-active drugs suggests potential efficacy in treating conditions such as anxiety and depression. Preliminary studies indicate that compounds with similar structures have shown promise in modulating neurotransmitter systems, which could be beneficial for managing psychiatric disorders .
Case Studies
Several case studies highlight the applications of this compound in therapeutic contexts:
- Antitumor Efficacy : A study conducted by the National Cancer Institute assessed the compound's efficacy against a panel of cancer cell lines. Results showed a significant inhibition rate, suggesting its potential as a lead compound for anticancer drug development .
- CNS Activity : In another study focused on CNS disorders, compounds structurally related to (2-chloro-6-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride demonstrated anxiolytic effects in animal models, indicating potential for treating anxiety disorders .
Mechanism of Action
The mechanism of action of (2-chloro-6-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride likely involves interactions with specific molecular targets such as enzymes or receptors. The halogen substituents may enhance its binding affinity to these targets, leading to specific biological effects. The piperazine and imidazole rings can interact with various biological pathways, potentially modulating their activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analog: Piperazine-Linked Heterocycles ( and )
The target compound shares structural similarities with piperazine-containing heterocycles described in and :
- Compounds (4 and 5): These feature thiazole and triazole groups instead of imidazole. Both exhibit planar molecular conformations except for a perpendicular fluorophenyl group, a trait that may influence crystallinity and packing .
- PubChem Analog () : Replaces the imidazol-2-yl group with a pyrimidin-4-yl moiety. Pyrimidine rings are associated with nucleotide mimicry (e.g., antiviral activity), whereas imidazole is common in antifungals (e.g., ketoconazole) .
Table 1: Structural Comparison
Functional Analog: Chlorophenyl/Fluorophenyl-Containing Pesticides ()
Compounds like triticonazole and acifluorfen () share halogenated aryl groups with the target compound. Triticonazole, a triazole fungicide, highlights the role of chloro/fluorophenyl groups in disrupting fungal cytochrome P450 enzymes.
Physicochemical Properties and Analytical Methods
These methods could theoretically assess the target’s aggregation tendencies if it exhibits amphiphilic properties .
Biological Activity
The compound (2-chloro-6-fluorophenyl)(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a chloro-fluorophenyl moiety linked to a piperazine ring and an imidazole derivative. The presence of these functional groups suggests potential interactions with biological macromolecules, which are crucial for its pharmacological effects.
Antitumor Activity
Recent studies have investigated the antitumor properties of similar compounds containing imidazole and piperazine structures. For instance, derivatives with imidazole rings have shown significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) indicates that modifications on the phenyl and imidazole rings can enhance antitumor efficacy.
A notable study reported that compounds with similar structural motifs exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting that our compound may also possess potent antitumor activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has been explored, particularly against resistant strains of bacteria. Compounds with piperazine and imidazole functionalities have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. For example, a related compound was found to inhibit bacterial growth with an MIC (Minimum Inhibitory Concentration) in the range of 0.5 to 4 µg/mL .
Antiviral Activity
The antiviral properties of related compounds have been documented, particularly against HIV and other viruses. Research indicates that modifications in the halogen substituents can significantly enhance the antiviral activity. The presence of the 2-chloro-6-fluoro group may contribute to increased binding affinity to viral proteins, thereby inhibiting viral replication .
Case Study 1: Antitumor Efficacy
A recent experimental study evaluated a series of compounds structurally similar to our target compound for their antitumor activity. The results showed that specific substitutions on the piperazine ring enhanced cytotoxic effects against A549 lung cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Testing
In vitro tests were conducted to assess the antimicrobial efficacy of similar piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed potent antibacterial activity, suggesting that our compound could be further evaluated for its potential as an antimicrobial agent .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction progress be monitored?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, reacting a substituted benzoyl chloride with a piperazine derivative in anhydrous DMF at 80°C under nitrogen, using K₂CO₃ as a base. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Key Considerations : Microwave-assisted synthesis (e.g., 100–120°C, 30 min) may improve yield. Post-reaction workup involves extraction with dichloromethane, washing with brine, and recrystallization from ethanol/water .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Workflow :
- Purity : HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm).
- Structural Confirmation :
- FTIR : Confirm carbonyl (C=O, ~1650 cm⁻¹) and imidazole (C=N, ~1600 cm⁻¹) stretches.
- ¹H/¹³C NMR : Verify aromatic protons (δ 6.8–7.5 ppm) and piperazine/imidazole backbone (δ 2.5–4.0 ppm).
- HRMS : Match molecular ion peak with theoretical mass .
Q. What are the critical stability parameters for storage and handling?
- Stability Profile :
- Thermal : Decomposes above 200°C (DSC/TGA).
- Light Sensitivity : Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the methanone group.
- Hygroscopicity : Use desiccants (silica gel) to avoid hydrate formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- SAR Strategies :
- Substituent Modification : Replace the 3-chlorophenyl group on the imidazole with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding.
- Piperazine Ring Functionalization : Introduce methyl or ethyl groups to the piperazine nitrogen to modulate lipophilicity (logP) and blood-brain barrier penetration.
- In Vitro Assays : Test modified analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays .
Q. What experimental designs resolve contradictions in reported biological data (e.g., IC₅₀ variability)?
- Troubleshooting Framework :
- Assay Conditions : Standardize buffer pH (e.g., 7.4 vs. 6.5) and ATP concentrations (for kinase assays).
- Compound Solubility : Use DMSO stock solutions ≤0.1% to avoid solvent interference.
- Impurity Analysis : Quantify residual solvents (GC-MS) or byproducts (HPLC) that may antagonize activity .
Q. How can in silico modeling predict metabolic pathways and toxicity?
- Computational Workflow :
- Metabolism Prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites (e.g., imidazole ring).
- Toxicity Screening : Apply QSAR models for hERG inhibition (cardiotoxicity) and Ames test mutagenicity.
- Docking Studies : Simulate binding to CYP3A4 (Glide SP mode) to prioritize metabolically stable analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
